molecular formula C20H24N2O6 B2380697 {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate CAS No. 386262-36-8

{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate

Cat. No.: B2380697
CAS No.: 386262-36-8
M. Wt: 388.42
InChI Key: QGKLCZBXAQDCLQ-UHFFFAOYSA-N
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Description

{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,4,5-trimethoxybenzoic acid with {[4-(Dimethylamino)phenyl]carbamoyl}methyl chloride under basic conditions to form the desired ester. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(Dimethylamino)phenyl]carbamoyl}methyl benzoate
  • {[4-(Dimethylamino)phenyl]carbamoyl}methyl 4-methoxybenzoate
  • {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4-dimethoxybenzoate

Uniqueness

{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate stands out due to the presence of three methoxy groups on the benzoate moiety, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

[2-[4-(dimethylamino)anilino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-22(2)15-8-6-14(7-9-15)21-18(23)12-28-20(24)13-10-16(25-3)19(27-5)17(11-13)26-4/h6-11H,12H2,1-5H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKLCZBXAQDCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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